molecular formula C12H17NO2S B1376209 tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate CAS No. 1312117-74-0

tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate

Cat. No.: B1376209
CAS No.: 1312117-74-0
M. Wt: 239.34 g/mol
InChI Key: LLIIQRRYFRWRMS-UHFFFAOYSA-N
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Description

tert-Butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate: is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group and a cyclopenta[b]thiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopenta[b]thiophene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate
  • tert-Butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate

Comparison: this compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-8-5-4-6-9(8)16-10/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIIQRRYFRWRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130314
Record name Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312117-74-0
Record name Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312117-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid (1.68 g, 9.99 mmol, 1.00 equiv) in tert-butanol (25 mL) was added DPPA (4.95 g, 17.99 mmol, 1.80 equiv) and triethylamine (3.03 g, 29.94 mmol, 3.00 equiv) at room temperature under nitrogen. The resulting solution was heated to reflux overnight in an oil bath and concentrated in vacuo. The residue was diluted with 100 mL of ethyl acetate and washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10) to provide 1.6 g (67%) of tert-butyl N-[4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamate as a white solid. MS (ES): m/z 240 (M+H)+.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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